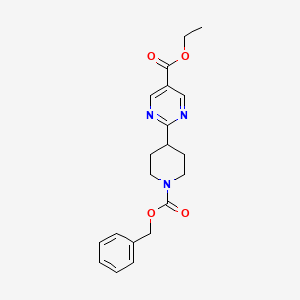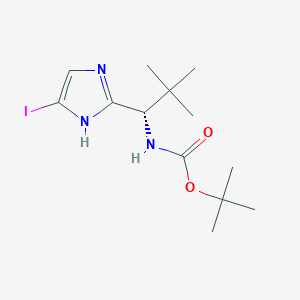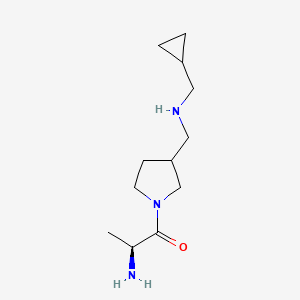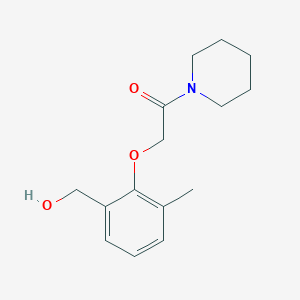
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a phenoxy group, a piperidine ring, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with formaldehyde to form 2-(hydroxymethyl)-6-methylphenol.
Etherification: The hydroxymethyl group is then etherified with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(2-(Carboxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone.
Reduction: 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-(Hydroxymethyl)-6-ethylphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(morpholin-1-yl)ethanone
Uniqueness
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the specific positioning of the hydroxymethyl and methyl groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. The presence of the piperidine ring also adds to its distinctiveness, providing additional sites for interaction and modification.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
2-[2-(hydroxymethyl)-6-methylphenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H21NO3/c1-12-6-5-7-13(10-17)15(12)19-11-14(18)16-8-3-2-4-9-16/h5-7,17H,2-4,8-11H2,1H3 |
Clé InChI |
SVFKTQSCNNDSFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CO)OCC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


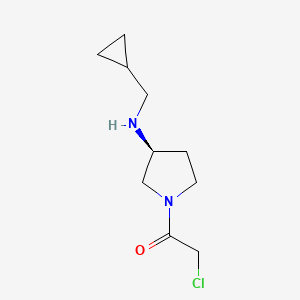
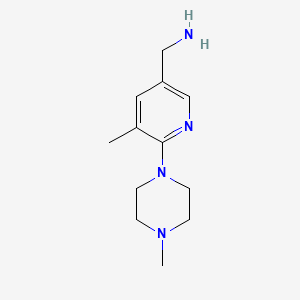







![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)

